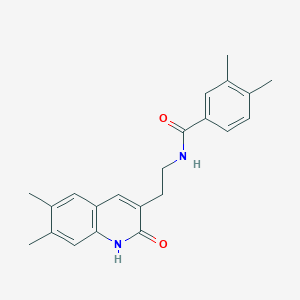

1-(3-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In

Applications De Recherche Scientifique

Cancer Research

Indole derivatives have been extensively studied for their anticancer properties. The core structure of indole is present in many natural products and pharmaceuticals that exhibit activity against cancer cells. Research has shown that modifications to the indole moiety can lead to compounds with potent cytotoxic activities against various cancer cell lines .

Antimicrobial Applications

The indole scaffold is known to contribute to the antimicrobial efficacy of compounds. Derivatives of indole have been synthesized and tested against a broad spectrum of microorganisms, showing promising results as potential antibiotics or antifungal agents .

Neuroprotective Agents

Indole derivatives are also being explored for their neuroprotective effects. Studies suggest that certain indole compounds can influence neurological pathways and may be beneficial in treating neurodegenerative diseases or reducing neurotoxicity .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of indole derivatives make them candidates for the development of new pain management drugs. Their ability to modulate inflammatory responses is of particular interest in chronic pain and inflammatory diseases .

Antiviral Activity

Indole-based compounds have shown potential as antiviral agents. They have been tested against various RNA and DNA viruses, with some derivatives demonstrating inhibitory activity and selectivity, which could be crucial in developing new antiviral drugs .

Antidiabetic Potential

Research into indole derivatives has also extended into metabolic disorders, including diabetes. Some indole compounds have exhibited the ability to modulate blood sugar levels and insulin sensitivity, indicating their potential as antidiabetic agents .

Cardiovascular Applications

The cardiovascular system may also benefit from indole derivatives. Their impact on vascular biology and potential to treat conditions like hypertension and atherosclerosis are areas of ongoing research .

Agricultural Chemistry

Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. Synthetic analogs of these compounds are being investigated for their use in agriculture to enhance crop yields and manage plant diseases .

Mécanisme D'action

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives inhibit enzymes, while others may interact with cell receptors .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of action

The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been shown to have antiviral activity .

Propriétés

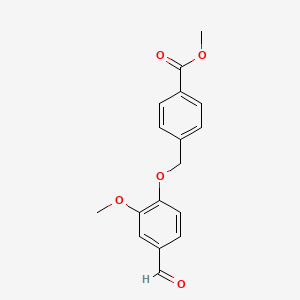

IUPAC Name |

2-[1-[(3-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-14-6-2-3-8-16(14)22(17)11-13-5-4-7-15(19)9-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFPNFSSSQJNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2592839.png)

![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)

![Ethyl 2-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}acetylamino)-4,5-dimethy lthiophene-3-carboxylate](/img/structure/B2592849.png)

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)

![N-(2-ethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2592855.png)

![2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester](/img/structure/B2592856.png)

![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)